molecular formula C28H24N2 B2423247 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860644-58-2

13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No.: B2423247
CAS No.: 860644-58-2
M. Wt: 388.514
InChI Key: BPJIPUQRZXFZDL-UHFFFAOYSA-N
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Description

13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a synthetic indoloacridine derivative offered for early-stage research and development. Compounds within the indoloacridine and acridine chemical classes are extensively investigated in medicinal chemistry for their potential as anticancer agents, primarily due to their ability to function as DNA intercalators . This mechanism involves the planar polyaromatic moiety of the molecule inserting itself between the base pairs of the DNA double helix, which can lead to the disruption of DNA replication and transcription, ultimately inhibiting cell proliferation . Beyond simple intercalation, such planar heterocyclic systems are frequently explored for their potential to inhibit critical enzymes like topoisomerase II, a well-established target for chemotherapeutic agents . The structural motif is also considered a privileged scaffold in drug discovery for developing hybrids that target multiple pathways simultaneously, a strategy to overcome drug resistance . The specific 2,5-dimethylbenzyl substituent in this compound is a key structural feature that can be optimized to modulate properties like DNA binding affinity, cellular uptake, and lipophilicity, which are critical for biological activity and pharmacokinetics . This product is intended for use in biochemical and cell-based assays to further elucidate the structure-activity relationships of the indoloacridine series. It is supplied with a stated purity of >90% and is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

13-[(2,5-dimethylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2/c1-18-11-12-19(2)22(15-18)17-30-26-10-6-4-8-23(26)24-14-13-21-16-20-7-3-5-9-25(20)29-27(21)28(24)30/h3-12,15-16H,13-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJIPUQRZXFZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4=C2C5=NC6=CC=CC=C6C=C5CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzylamine with an appropriate indole derivative, followed by cyclization to form the acridine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase. This leads to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to intercalate DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research .

Biological Activity

13-(2,5-Dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, effects on various cell lines, and potential therapeutic applications.

  • Chemical Formula : C28H24N2
  • Molecular Weight : 388.5 g/mol
  • CAS Number : 860644-58-2

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that this compound may act as an inhibitor of key enzymes involved in cancer progression and may also exhibit antioxidant properties.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, it has been shown to reduce the viability of breast and lung cancer cells at low micromolar concentrations.
Cell Line IC50 (µM) Effect
MCF-7 (Breast)15.0Inhibition of proliferation
A549 (Lung)12.5Induction of apoptosis
HeLa (Cervical)18.0Cell cycle arrest

Mechanisms of Anticancer Action

  • Topoisomerase Inhibition : The compound has been identified as a selective inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Induction : It has been observed that this compound can induce oxidative stress in cancer cells by increasing ROS levels, contributing to its cytotoxic effects.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G1 phase, preventing further cell division.

Study 1: In Vitro Evaluation

A recent study evaluated the effects of this compound on various cancer cell lines using the MTT assay to assess cell viability. The results confirmed its potency against several cancer types:

  • Results Summary :
    • MCF-7 cells showed a significant reduction in viability after 48 hours of treatment.
    • A549 cells exhibited morphological changes indicative of apoptosis.

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanisms underlying the anticancer activity of this compound. The study utilized flow cytometry and Western blot analysis to assess apoptosis markers and cell cycle distribution:

  • Findings :
    • Increased expression of pro-apoptotic proteins (e.g., Bax) was noted.
    • Decreased expression of anti-apoptotic proteins (e.g., Bcl-2) was observed.

Q & A

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology : Prioritize target-specific assays (e.g., kinase inhibition, DNA intercalation) based on structural analogs (e.g., 5H-indolo[3,2-b]benzothiazepinone derivatives). Use SPR or ITC for binding affinity quantification. Validate mechanism via CRISPR knockouts or siRNA silencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.